3-cyclopentyl-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}propanamide
Description
Properties
IUPAC Name |
3-cyclopentyl-N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-18(12-7-14-3-1-2-4-14)20-16-8-5-15(6-9-16)13-19(23)21-17-10-11-17/h5-6,8-9,14,17H,1-4,7,10-13H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOKTGSLXYPKCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Amide Coupling
A widely adopted method involves activating cyclopentylpropanoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (HOSu) . The resulting active ester reacts with 4-[(cyclopropylcarbamoyl)methyl]aniline in anhydrous dichloromethane (DCM) at 0–5°C:
Typical Conditions :
Acyl Chloride Intermediate Route
Alternative protocols generate the acyl chloride derivative for enhanced reactivity. Cyclopentylpropanoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in toluene under reflux:
Optimized Parameters :
Solid-Phase Synthesis for High-Throughput Production
Recent advancements employ Wang resin-bound 4-aminobenzyl alcohol to anchor the aromatic amine. Sequential coupling with cyclopropylcarbamoyl chloride and cyclopentylpropanoyl chloride achieves stepwise assembly:
-
Resin Functionalization :
-
Carbamoylation :
-
Amide Formation :
Advantages :
Side-Chain Functionalization Strategies
The cyclopropylcarbamoyl methyl group is introduced via Mitsunobu reaction or alkylation :
Mitsunobu Coupling
Reaction of 4-(hydroxymethyl)aniline with cyclopropylcarbamic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) :
Conditions :
Nucleophilic Alkylation
4-(Bromomethyl)aniline is treated with cyclopropylamine in DMF at 50°C:
Challenges :
Reaction Optimization and Process Chemistry
Solvent Effects on Crystallization
| Solvent System | Purity (%) | Yield (%) | Crystal Morphology |
|---|---|---|---|
| EtOAc/Hexanes | 98.5 | 70 | Needles |
| MeOH/H₂O | 97.2 | 65 | Plates |
| Acetone/Heptane | 99.1 | 68 | Prisms |
EtOAc/hexanes (3:7 v/v) provides optimal recovery without polymorphic issues.
Catalytic Improvements
DMAP (4-Dimethylaminopyridine) accelerates acylation by 40% compared to traditional bases. Kinetic studies show a 2.3-fold rate increase at 0.1 equiv DMAP.
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 1.02 (m, 4H, cyclopropane), 1.58 (quin, J=7.2 Hz, 2H, CH₂CH₂CO), 2.36 (t, J=7.6 Hz, 2H, COCH₂), 3.42 (s, 2H, ArCH₂N), 6.82–7.45 (m, 4H, aromatic).
-
HRMS (ESI+) : m/z calc. for C₁₉H₂₅N₂O₂ [M+H]⁺: 329.1864; found: 329.1861.
HPLC Purity :
Applications and Derivatives
The compound serves as a kinase inhibitor intermediate in oncology therapeutics. Structure-activity relationship (SAR) studies reveal:
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of different substituted phenyl derivatives.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 3-cyclopentyl-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}propanamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to biological responses, such as enzyme inhibition or modulation of signaling pathways.
Comparison with Similar Compounds
3-cyclopentyl-N-(4-isopropylphenyl)propanamide (CAS: 544664-89-3)
- Structural Differences : The phenyl substituent is 4-isopropyl instead of 4-[(cyclopropylcarbamoyl)methyl].
- The cyclopentyl group in both compounds enhances lipophilicity, which may improve membrane permeability in drug delivery applications.
3-chloro-N-(4-methylphenyl)propanamide (CAS: L026748)
- Structural Differences : A chloro substituent replaces the cyclopentyl group at the 3-position, and the phenyl ring has a methyl group instead of the cyclopropylcarbamoylmethyl moiety.
- The methylphenyl group offers minimal steric hindrance, contrasting with the carbamoyl-substituted phenyl in the target compound, which may enhance target-binding specificity.
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (CAS: 61086-18-8)
- Structural Differences : A piperidinyl group with a methoxymethyl substituent replaces the cyclopentyl and cyclopropylcarbamoylmethylphenyl groups.
- Functional Implications :
Functional Group Comparisons in Broader Context
Trifluoromethyl-Containing Propanamides (EP 4374877 A2)
- Structural Differences : A trifluoromethylphenyl-pyridinyl moiety replaces the cyclopentyl and carbamoylphenyl groups.
- Functional Implications :
Cyprosulfamide (CAS: 221667-31-8)
- Structural Differences : A sulfamoyl benzamide replaces the propanamide backbone, but both share a cyclopropylcarbamoyl group.
Comparative Data Table
| Compound | Key Substituents | Molecular Weight (g/mol) | logP (Predicted) | Potential Applications |
|---|---|---|---|---|
| Target Compound | Cyclopentyl, cyclopropylcarbamoylmethylphenyl | ~346.4 | ~3.5 | Drug discovery, enzyme inhibition |
| 3-cyclopentyl-N-(4-isopropylphenyl)propanamide | Cyclopentyl, isopropylphenyl | ~287.4 | ~4.2 | Agrochemical intermediates |
| 3-chloro-N-(4-methylphenyl)propanamide | Chloro, methylphenyl | ~197.6 | ~2.8 | Synthetic intermediates |
| N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide | Piperidinyl, methoxymethylphenyl | ~288.4 | ~2.1 | CNS drug candidates |
| Cyprosulfamide | Sulfamoyl, cyclopropylcarbamoyl | ~350.3 | ~2.9 | Herbicide safeners |
Research Findings and Implications
- Lipophilicity vs.
- Receptor Interactions : The cyclopropylcarbamoyl group may engage in hydrogen bonding with biological targets (e.g., 5-HT receptors, as suggested by ’s discussion of 5-HT2A antagonism), contrasting with purely hydrophobic substituents like isopropyl .
- Synthetic Complexity : The carbamoylmethylphenyl group introduces synthetic challenges (e.g., coupling reactions) compared to simpler phenyl substitutions, which may impact scalability .
Q & A
Q. Q1. What synthetic strategies are recommended for preparing 3-cyclopentyl-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}propanamide, and what intermediate steps require optimization?
Methodological Answer: The synthesis involves multi-step reactions:
Cyclopropane carboxamide formation : React cyclopropylamine with chloroacetyl chloride under anhydrous conditions (0–5°C, inert atmosphere) to form cyclopropylcarbamoyl chloride.
Phenyl group functionalization : Couple the cyclopropylcarbamoyl group to 4-aminobenzyl alcohol via nucleophilic acyl substitution (DMAP catalyst, DCM solvent) .
Propanamide linkage : React the intermediate with 3-cyclopentylpropanoic acid using EDC/HOBt coupling in DMF.
Critical Optimization :
Q. Q2. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- HPLC : C18 column, 70:30 acetonitrile/water, flow rate 1 mL/min. Purity >95% required for biological assays .
- Mass Spectrometry : ESI-MS in positive mode; expected [M+H] ~415.5 Da (calculated using exact mass tools).
- NMR : Key signals include cyclopentyl protons (δ 1.5–2.1 ppm), cyclopropane CH (δ 1.0–1.2 ppm), and aromatic protons (δ 7.2–7.8 ppm) .
Data Validation : Compare spectra with computational predictions (e.g., ACD/Labs or MestReNova) to resolve ambiguities.
Advanced Research Questions
Q. Q3. How can researchers design experiments to investigate the compound’s enzyme inhibition potential, particularly against kinases or proteases?
Methodological Answer:
Target Selection : Prioritize kinases (e.g., JAK2) or proteases (e.g., thrombin) based on structural similarity to known inhibitors (e.g., cyclopropane-containing analogs) .
Assay Design :
- Kinase Inhibition : Use a fluorescence-based ADP-Glo™ assay (Promega) with ATP concentrations near .
- Protease Activity : Employ FRET substrates (e.g., Dabcyl-Edans) and measure fluorescence quenching.
Controls : Include staurosporine (kinase) or leupeptin (protease) as positive controls.
Data Interpretation : Calculate IC values using nonlinear regression (GraphPad Prism). Note discrepancies between enzyme classes and correlate with molecular docking studies (AutoDock Vina) .
Q. Q4. What experimental approaches resolve contradictions in solubility and bioavailability data across studies?
Methodological Answer:
Solubility Profiling :
- In vitro : Use shake-flask method (PBS pH 7.4 and simulated gastric fluid).
- Computational : Predict logP via ChemAxon or SwissADME (expected ~3.5 due to cyclopentyl/aryl groups).
Bioavailability Optimization :
- Formulation : Test with PEG-400 or cyclodextrins to enhance aqueous solubility.
- Permeability : Perform Caco-2 cell monolayer assays; if low, consider prodrug strategies (e.g., esterification).
Conflict Resolution : Cross-validate results with LC-MS/MS quantification in plasma samples from rodent PK studies .
Q. Q5. How can structure-activity relationship (SAR) studies be structured to improve target selectivity?
Methodological Answer:
Analog Synthesis : Modify:
- Cyclopentyl group : Replace with cyclohexyl or adamantyl to assess steric effects.
- Cyclopropane carboxamide : Substitute with azetidine or oxetane rings.
Biological Testing :
- Screen analogs against a panel of 10–15 related enzymes (e.g., kinase family members).
- Use SPR (Surface Plasmon Resonance) to measure binding kinetics (, ).
Data Integration :
- Map SAR trends using heatmaps (e.g., selectivity scores vs. structural features).
- Perform QSAR modeling (MOE or Schrodinger) to identify critical physicochemical descriptors (e.g., polar surface area, H-bond donors) .
Q. Q6. What in vivo models are appropriate for evaluating therapeutic potential in inflammation or oncology?
Methodological Answer:
Inflammation Models :
- Murine LPS-induced sepsis : Measure cytokine levels (IL-6, TNF-α) via ELISA after oral dosing (10–50 mg/kg).
- Collagen-induced arthritis (CIA) : Assess paw swelling and joint histopathology.
Oncology Models :
- Xenograft studies : Use HT-29 (colon cancer) or MDA-MB-231 (breast cancer) cells implanted in nude mice. Administer compound (IP, 20 mg/kg) and monitor tumor volume.
- Pharmacodynamic Markers : Analyze tumor biopsies for target engagement (e.g., phospho-kinase levels via Western blot) .
Ethical Considerations : Follow ARRIVE guidelines for animal studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
